molecular formula C33H35NO3 B12040275 2-Oxo-2-(p-tolyl)ethyl 2-(4-heptylphenyl)-8-methylquinoline-4-carboxylate CAS No. 355433-28-2

2-Oxo-2-(p-tolyl)ethyl 2-(4-heptylphenyl)-8-methylquinoline-4-carboxylate

Cat. No.: B12040275
CAS No.: 355433-28-2
M. Wt: 493.6 g/mol
InChI Key: UMDIJHQBVWWPRD-UHFFFAOYSA-N
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Description

2-Oxo-2-(p-tolyl)ethyl 2-(4-heptylphenyl)-8-methylquinoline-4-carboxylate is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2-(p-tolyl)ethyl 2-(4-heptylphenyl)-8-methylquinoline-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Introduction of the Methyl Group: The methyl group at the 8-position of the quinoline ring can be introduced via Friedel-Crafts alkylation using methyl chloride and aluminum chloride as the catalyst.

    Formation of the Carboxylate Group: The carboxylate group can be introduced through the esterification of the corresponding carboxylic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid.

    Attachment of the p-Tolyl and Heptylphenyl Groups: The p-tolyl and heptylphenyl groups can be attached through a series of substitution reactions involving appropriate halogenated precursors and strong bases like sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2-(p-tolyl)ethyl 2-(4-heptylphenyl)-8-methylquinoline-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the positions ortho and para to the nitrogen atom in the quinoline ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

2-Oxo-2-(p-tolyl)ethyl 2-(4-heptylphenyl)-8-methylquinoline-4-carboxylate has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 2-Oxo-2-(p-tolyl)ethyl 2-(4-heptylphenyl)-8-methylquinoline-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    2-Oxo-2-(p-tolyl)ethyl 2-(4-heptylphenyl)-8-methylquinoline-4-carboxamide: Similar structure but with an amide group instead of a carboxylate group.

    2-Oxo-2-(p-tolyl)ethyl 2-(4-heptylphenyl)-8-methylquinoline-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxylate group.

Uniqueness

2-Oxo-2-(p-tolyl)ethyl 2-(4-heptylphenyl)-8-methylquinoline-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its carboxylate group, in particular, can enhance its solubility and reactivity compared to similar compounds with different functional groups.

Properties

CAS No.

355433-28-2

Molecular Formula

C33H35NO3

Molecular Weight

493.6 g/mol

IUPAC Name

[2-(4-methylphenyl)-2-oxoethyl] 2-(4-heptylphenyl)-8-methylquinoline-4-carboxylate

InChI

InChI=1S/C33H35NO3/c1-4-5-6-7-8-11-25-15-19-26(20-16-25)30-21-29(28-12-9-10-24(3)32(28)34-30)33(36)37-22-31(35)27-17-13-23(2)14-18-27/h9-10,12-21H,4-8,11,22H2,1-3H3

InChI Key

UMDIJHQBVWWPRD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC1=CC=C(C=C1)C2=NC3=C(C=CC=C3C(=C2)C(=O)OCC(=O)C4=CC=C(C=C4)C)C

Origin of Product

United States

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